Methyl 4-chloro-5-methoxynicotinate
Description
Methyl 4-chloro-5-methoxynicotinate is a nicotinic acid derivative featuring a methyl ester group, a chlorine substituent at the 4-position, and a methoxy group at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive ester functionality and electron-withdrawing substituents, which enhance its utility in cross-coupling reactions and nucleophilic substitutions.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-10-3-5(7(6)9)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
QMCHBIULHWUOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methoxynicotinate typically involves the esterification of 4-chloro-5-methoxynicotinic acid. One common method is the reaction of 4-chloro-5-methoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted nicotinates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-5-methoxy-2-nicotinic acid.
Reduction: Formation of 4-chloro-5-methoxy-2-nicotinyl alcohol.
Substitution: Formation of 4-amino-5-methoxynicotinate derivatives.
Scientific Research Applications
Methyl 4-chloro-5-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
This contrasts with the 5-F substituent in Methyl 5-fluoro-6-methoxynicotinate, which offers weaker electron withdrawal but improved metabolic stability in vivo . Fluorine (F): Present in Ethyl 4-chloro-6-fluoro-5-methoxynicotinate, fluorine’s small atomic radius and strong electronegativity enhance binding affinity in target proteins, making such compounds valuable in kinase inhibitor design .
Ester Groups :
- Methyl esters (e.g., Methyl 5-fluoro-6-methoxynicotinate) are more prone to hydrolysis under basic conditions compared to ethyl esters, which may influence their utility as prodrugs .
Methoxy Group Positioning :
- The 5-OCH₃ group in this compound may sterically hinder reactions at the 6-position, whereas the 6-OCH₃ in Methyl 5-fluoro-6-methoxynicotinate could direct electrophilic attacks to the 5-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
